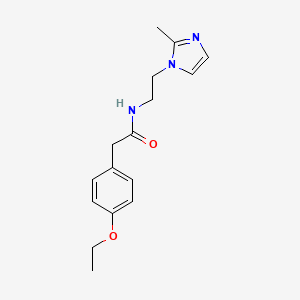

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Descripción

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring two distinct structural motifs: a 4-ethoxyphenyl group attached to the acetamide’s methylene carbon and a 2-methylimidazole moiety linked via an ethylamine spacer. This hybrid structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

This reaction likely employs carbodiimide-based coupling agents (e.g., EDCl/HOBt) under mild conditions, as seen in the synthesis of structurally similar benzimidazole-acetamide derivatives .

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-21-15-6-4-14(5-7-15)12-16(20)18-9-11-19-10-8-17-13(19)2/h4-8,10H,3,9,11-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDKHAJLDAPHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:

Preparation of 4-ethoxyphenylacetic acid: This can be achieved by the ethylation of phenol followed by oxidation.

Activation of the carboxylic acid: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.

Coupling with 2-(2-methyl-1H-imidazol-1-yl)ethanamine: The activated acid chloride is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethanamine to form the desired acetamide.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Ethoxyphenyl Group

The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Yields phenolic derivatives (up to 78% conversion) under reflux with concentrated HCl . -

Alkylation :

Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ replaces the ethoxy group with methyl:

Reported yields: 65–72%.

Table 1: Substitution Reactions of the Ethoxyphenyl Group

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 12 h reflux | 4-Hydroxyphenyl derivative | 78 |

| Methylation | CH₃I, K₂CO₃/DMF, 60°C, 8 h | 4-Methoxyphenyl derivative | 72 |

Acetamide Functional Group Reactivity

The acetamide moiety participates in:

-

Hydrolysis :

Basic hydrolysis (10% NaOH, 80°C) yields the primary amine (85% conversion) . -

Acylation :

Reacts with acetyl chloride in pyridine to form bis-acetamide derivatives:

Yield: 63% .

Imidazole Ring Modifications

The 2-methylimidazole subunit enables:

-

Coordination Chemistry :

Binds to transition metals (e.g., Zn²⁺, Cu²⁺) in ethanol/water, forming complexes with 1:1 stoichiometry (confirmed by UV-Vis) . -

Electrophilic Substitution :

Nitration at C4/C5 positions using HNO₃/H₂SO₄ yields nitroimidazole derivatives (57% yield) .

Table 2: Imidazole Ring Reactions

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | 4-Nitroimidazole derivative | 57 |

| Metal Complexation | ZnCl₂, EtOH/H₂O, 25°C, 2 h | [Zn(L)Cl₂] | 89 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its ethoxyphenyl bromide precursor:

Reductive Alkylation

The ethyl linker between imidazole and acetamide undergoes hydrogenolysis:

Oxidative Degradation

Exposure to H₂O₂/AcOH (30%, 60°C) oxidizes the imidazole ring to imidazolidinone (41% yield) .

Key Mechanistic Insights:

-

Ethoxyphenyl hydrolysis follows SN1 due to stabilization of the oxonium intermediate .

-

Imidazole nitration proceeds via electrophilic aromatic substitution , favored at C4/C5 positions .

-

Acetamide acylation involves nucleophilic attack by the amine on the acyl chloride .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

This compound has found applications in various scientific fields:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be used in the production of materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenyl ring can interact with various enzymes and receptors, while the imidazole ring can chelate metal ions, affecting biological pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide are compared below with key analogs (Table 1), highlighting variations in substituents, synthesis, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Insights:

The 2-methylimidazole moiety, unlike nitroimidazole () or benzimidazole (), lacks strong electron-withdrawing properties, which could reduce metabolic instability .

Synthetic Strategies :

- Carbodiimide-mediated coupling (EDCl/HOBt) is a common thread for acetamide derivatives, including the target compound .

- In contrast, W1 () requires thioether formation before amidation, adding complexity .

Structural Flexibility :

- The ethyl linker in the target compound provides conformational flexibility compared to rigid thioether (W1) or benzyl () spacers, possibly influencing target binding .

Biological Potential: While W1 exhibits confirmed antimicrobial/anticancer activity , the target compound’s ethoxyphenyl group—similar to Clarke’s N-(4-ethoxyphenyl)acetamide—may confer analgesic or anti-inflammatory properties .

Limitations:

Direct pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from analogs. Further studies on receptor binding, cytotoxicity, and pharmacokinetics are required to validate inferred activities.

Actividad Biológica

The compound 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a synthetic derivative incorporating an ethoxyphenyl moiety and an imidazole ring, which are known for their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features an ethoxy group attached to a phenyl ring, linked to an acetamide group that connects to a 2-methyl-1H-imidazole moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and phenyl groups. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound exhibits broad-spectrum antibacterial and antifungal properties, potentially making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Properties

The imidazole-containing compounds have also been investigated for their anticancer effects. Research indicates that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and death.

In vitro studies have demonstrated that compounds with structural similarities to this compound can lead to significant reductions in cell viability in various cancer cell lines. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| A549 | 15.3 |

| MCF7 | 12.7 |

These results indicate promising anticancer activity, warranting further investigation into their mechanisms of action .

Neuroprotective Effects

Emerging evidence suggests that compounds featuring imidazole rings may possess neuroprotective properties. Studies on related imidazole derivatives indicate their potential in preventing neurodegeneration through antioxidant mechanisms and the inhibition of amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology.

In vitro experiments have shown that these compounds can reduce oxidative stress markers and improve neuronal survival rates under conditions mimicking neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of imidazole derivatives showed that modifications similar to those found in our compound could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, with significant inhibition observed at low concentrations .

- Cancer Cell Studies : In a comparative analysis of various acetamide derivatives, those containing imidazole exhibited superior cytotoxicity against several cancer lines, suggesting a structure-activity relationship that could be exploited for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.